molecular formula C22H28N4O4S B2442937 Methyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate CAS No. 898345-30-7

Methyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate

Cat. No.: B2442937
CAS No.: 898345-30-7
M. Wt: 444.55
InChI Key: ZIDUOSVTVFAQFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C22H28N4O4S and its molecular weight is 444.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-[(4-ethoxyphenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4S/c1-4-17-23-22-26(24-17)20(27)19(31-22)18(14-6-8-16(9-7-14)30-5-2)25-12-10-15(11-13-25)21(28)29-3/h6-9,15,18,27H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIDUOSVTVFAQFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OCC)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

Property Details
Molecular Formula C22_{22}H29_{29}N5_{5}O2_{2}S
Molecular Weight 427.6 g/mol
CAS Number 886908-71-0

The structure features a piperidine ring, a thiazole derivative, and an ethoxyphenyl group, which contribute to its diverse biological activities.

Anticancer Properties

Research indicates that compounds containing the 1,2,4-triazole ring are associated with significant anticancer activity. For instance, derivatives of triazole have shown efficacy against various cancer cell lines due to their ability to inhibit cell proliferation and induce apoptosis. In vitro studies have demonstrated that certain triazole derivatives exhibit IC50_{50} values in the micromolar range against colon carcinoma HCT-116 and breast cancer T47D cell lines .

Antimicrobial Activity

The thiazole moiety is known for its antimicrobial properties. Studies have reported that compounds with similar structures exhibit antibacterial and antifungal activities. The presence of the hydroxyl group in the thiazole structure enhances its interaction with microbial enzymes, leading to increased efficacy against pathogens .

Immunomodulatory Effects

Recent investigations into piperidine derivatives suggest potential immunostimulating effects. These compounds may modulate immune responses by affecting lymphocyte subpopulation compositions and enhancing peripheral blood parameters. Such findings indicate a promising avenue for developing new immunotherapeutic agents .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • Receptor Interaction : It is hypothesized that this compound interacts with specific receptors on cell surfaces, modulating signaling pathways related to cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to cell death.

Study 1: Anticancer Activity

A study published in Pharmaceutical Research evaluated the cytotoxic effects of various triazole derivatives on cancer cells. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines with IC50_{50} values ranging from 10 to 50 µM depending on the structural modifications made .

Study 2: Antimicrobial Efficacy

In another investigation focusing on antimicrobial properties, researchers tested a series of thiazole derivatives against common bacterial strains. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL against both Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar or enhanced antimicrobial activity.

Scientific Research Applications

Anticancer Activity

Recent studies have suggested that compounds similar to Methyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate exhibit promising anticancer properties. The thiazolo[3,2-b][1,2,4]triazole moiety is known for its ability to interfere with cellular signaling pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have been shown to inhibit the proliferation of cancer cells in vitro and in vivo models .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. The presence of the ethoxyphenyl group may enhance the compound’s ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Studies exploring the anti-inflammatory properties of related compounds have reported significant reductions in inflammation markers in animal models .

Antimicrobial Properties

This compound has shown potential as an antimicrobial agent. The thiazole ring is known for its broad-spectrum antimicrobial activity against various pathogens. Research indicates that derivatives of this compound can effectively target bacterial strains resistant to conventional antibiotics .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps may include:

  • Formation of the Piperidine Ring : Utilizing piperidine derivatives as a scaffold.
  • Coupling Reactions : Employing coupling agents such as N,N'-dicyclohexylcarbodiimide to link the thiazole and aromatic groups.
  • Purification : Techniques like recrystallization or chromatography are used to obtain pure compounds.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Study 1: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a related compound in human breast cancer cell lines. The results indicated that the compound induced apoptosis through the activation of caspase pathways while inhibiting cell cycle progression .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory effects of similar thiazole-containing compounds in a murine model of arthritis. The findings demonstrated significant reductions in edema and pain scores compared to untreated controls .

Q & A

Q. What are the optimal synthetic routes for Methyl 1-((4-ethoxyphenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate, considering multi-step heterocyclic formation?

  • Methodological Answer : The synthesis involves sequential heterocyclic formation. Begin with a Biginelli-like condensation of aromatic aldehydes, β-ketoesters, and thioureas to form intermediate pyrimidine or pyrazole scaffolds, as demonstrated in analogous thiazolo-triazole systems . Subsequent cyclization using hydrazine hydrate or phosphorus oxychloride under reflux conditions can yield the thiazolo[3,2-b][1,2,4]triazole core . Piperidine-4-carboxylate integration may require alkylation or Mannich reactions, followed by esterification with methanol under acidic catalysis. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are critical for isolating the final compound .

Q. Which characterization techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Use 1H/13C NMR to confirm regioselectivity of the thiazolo-triazole ring and piperidine substitution patterns, focusing on splitting patterns for hydroxyl (-OH) and ethoxy (-OCH2CH3) groups . FTIR validates functional groups (e.g., ester C=O at ~1700 cm⁻¹, hydroxyl -OH at ~3200 cm⁻¹) . High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) ensures purity (>95%) . Elemental analysis (C, H, N) should align with theoretical values within ±0.4% deviation .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the biological targets of this compound?

  • Methodological Answer : Target selection should prioritize enzymes with known interactions with thiazolo-triazole systems, such as 14-α-demethylase lanosterol (CYP51) or tyrosine kinases . Use docking software (e.g., AutoDock Vina) with PDB structures (e.g., 3LD6 for CYP51) . Prepare the ligand by optimizing 3D geometry (Avogadro) and assigning Gasteiger charges. Set grid boxes to encompass the active site (e.g., 25 × 25 × 25 Å). Validate docking protocols with co-crystallized ligands (RMSD <2.0 Å). Analyze binding poses for hydrogen bonds with catalytic residues (e.g., His259 in CYP51) and hydrophobic interactions with the piperidine/ethoxy groups .

Q. What strategies resolve contradictory data in biological activity assays for thiazolo-triazole derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., antifungal vs. anti-inflammatory results) often stem from assay conditions. Standardize protocols:
  • Use microbroth dilution (CLSI guidelines) for antifungal testing against Candida albicans (ATCC 90028) with fluconazole as a control .
  • For enzyme inhibition, pre-incubate compounds with target enzymes (e.g., COX-2) at 37°C for 15 minutes before adding substrates .
  • Validate contradictory results via isothermal titration calorimetry (ITC) to measure binding thermodynamics directly .

Q. How to conduct structure-activity relationship (SAR) studies focusing on the hydroxythiazolo-triazole moiety?

  • Methodological Answer : Systematically modify substituents on the thiazolo-triazole core:
  • Replace the 6-hydroxy group with methoxy or amino groups to assess hydrogen-bonding requirements .
  • Vary the 2-ethyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric effects on target binding .
  • Test analogues with piperidine-4-carboxylate replaced by cyclohexane or morpholine rings.
    Evaluate changes via in vitro cytotoxicity assays (MTT protocol, IC50 calculations) and compare logP values (HPLC-derived) to correlate hydrophobicity with activity .

Q. What experimental designs mitigate challenges in regioselective synthesis of the thiazolo[3,2-b][1,2,4]triazole system?

  • Methodological Answer : Regioselectivity issues arise during cyclization steps. Optimize by:
  • Using microwave-assisted synthesis (100°C, 30 minutes) to enhance reaction specificity .
  • Introducing directing groups (e.g., nitro or methoxy) on the phenyl ring to guide cyclization .
  • Monitoring reaction progress with TLC (silica gel GF254, UV detection) to isolate intermediates before side reactions occur .

Data Analysis and Optimization

Q. How should researchers address low yields in the final esterification step of this compound?

  • Methodological Answer : Low yields often result from competing hydrolysis. Optimize by:
  • Using dry methanol and molecular sieves (3Å) to scavenge water .
  • Employing Steglich esterification (DCC/DMAP) for acid- and heat-sensitive intermediates .
  • Conducting reactions under argon atmosphere to prevent oxidation of the hydroxythiazolo group .

Q. What computational methods validate the electronic effects of the 4-ethoxyphenyl group on bioactivity?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map electrostatic potential surfaces, identifying electron-rich regions (e.g., ethoxy oxygen) for target interactions . Compare HOMO-LUMO gaps of ethoxy vs. nitro-substituted analogues to correlate electronic profiles with experimental IC50 values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.